molecular formula C20H18F2N6O B2413936 2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide CAS No. 1396746-66-9

2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

Cat. No.: B2413936
CAS No.: 1396746-66-9
M. Wt: 396.402
InChI Key: FGDDXGQBJXAJBA-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide is a high-quality chemical compound supplied for research and development purposes. This synthetic molecule features a benzamide core structure substituted with fluorine atoms at the 2 and 6 positions, linked to a pyrimidine ring which is further connected to a pyridinyl-piperazine moiety. Piperazine and pyrimidine derivatives are of significant interest in medicinal chemistry and are frequently investigated for their potential as kinase inhibitors . Compounds with similar structural motifs have been studied for their activity against various disease targets, particularly in oncology . Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for biochemical screening in the development of new therapeutic agents. It is provided with comprehensive analytical data to ensure identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N6O/c21-15-4-3-5-16(22)18(15)19(29)26-14-12-24-20(25-13-14)28-10-8-27(9-11-28)17-6-1-2-7-23-17/h1-7,12-13H,8-11H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDDXGQBJXAJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide can be represented as follows:

C21H19F2N3O\text{C}_{21}\text{H}_{19}\text{F}_2\text{N}_3\text{O}

This compound features a difluorobenzamide core linked to a pyrimidine and piperazine moiety, which are known to influence its pharmacological properties.

Biological Activity Overview

Research has indicated that this compound exhibits a variety of biological activities, particularly in the context of anti-tubercular and anticancer effects. Below are the key findings from recent studies:

Antitubercular Activity

In a study focused on developing novel anti-tubercular agents, derivatives similar to 2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent antitubercular activity .

Anticancer Properties

The compound's anticancer potential was assessed in various cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction. Notably, the compound showed significant cytotoxicity against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values in the micromolar range .

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 (μM)Reference
AntitubercularMycobacterium tuberculosis H37Ra1.35 - 2.18
AnticancerMCF-7 (Breast Cancer)0.65 - 2.41
AnticancerMEL-8 (Melanoma)Varies

Case Study 1: Anti-tubercular Activity

A series of derivatives were synthesized based on the molecular structure of 2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide. Among these derivatives, several exhibited significant inhibitory effects against Mycobacterium tuberculosis. The most promising candidates were further evaluated for their cytotoxicity on human embryonic kidney cells (HEK-293), revealing low toxicity profiles .

Case Study 2: Anticancer Mechanisms

In another study involving various cancer cell lines, the compound demonstrated the ability to inhibit cell proliferation significantly. Flow cytometry assays indicated that it induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide, and what are the key challenges in achieving high yield?

A multi-step synthesis typically involves coupling 2,6-difluorobenzoyl chloride with a pyrimidine-piperazine intermediate. Key challenges include:

  • Steric hindrance during amide bond formation due to the pyridinylpiperazine moiety, requiring optimized coupling agents (e.g., HATU or DCC).
  • Purification difficulties caused by polar byproducts; reversed-phase HPLC or column chromatography with gradients (e.g., MeOH/CH₂Cl₂) is recommended .
  • Yield optimization via Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and stoichiometry .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine atoms at 2,6-positions on the benzamide, pyrimidine ring protons).
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (C₂₁H₁₈F₂N₆O) and rule out isotopic impurities.
  • X-ray crystallography : For absolute configuration determination if chiral centers are present in intermediates .

Advanced Research Questions

Q. How can computational modeling be integrated into the optimization of reaction conditions for this compound’s synthesis?

  • Reaction path search methods : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computed activation energies with experimental validation to identify optimal solvents (e.g., DMF vs. THF) .
  • Machine learning : Training models on existing reaction data (e.g., coupling yields, solvent effects) to predict optimal conditions for novel derivatives .

Q. How should researchers address contradictory data in the compound’s reported biological activity across different studies?

Contradictions may arise from:

  • Impurity profiles : Trace intermediates (e.g., unreacted pyrimidine-piperazine) can skew bioassay results. Use LC-MS to quantify impurities and correlate with activity variations .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4) may alter target binding. Standardize protocols using WHO guidelines .
  • Target promiscuity : Screen against off-target receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety) via radioligand binding assays .

Q. What experimental design strategies minimize variability in pharmacological assays for this compound?

  • Factorial design : Test critical variables (e.g., compound concentration, incubation time) in a structured matrix to identify interactions. For example, a 2³ design (concentration: 1–10 µM, time: 24–48 hr, temperature: 25–37°C) reduces variability in IC₅₀ determinations .
  • Positive/negative controls : Include known agonists/antagonists (e.g., reference benzamide analogs) to validate assay sensitivity .

Methodological Considerations

Q. How can researchers optimize membrane permeability for derivatives of this compound?

  • LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the pyrimidine ring while monitoring permeability via PAMPA assays.
  • Prodrug strategies : Temporarily mask polar groups (e.g., esterification of carboxylic acids) to enhance bioavailability .

Q. What strategies are effective in scaling up synthesis without compromising purity?

  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., hydrolysis of the benzamide group) and improves heat management .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

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